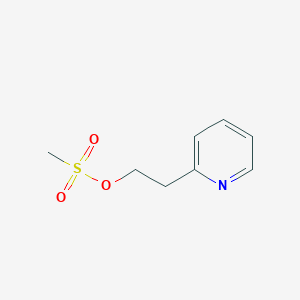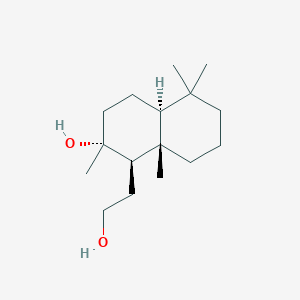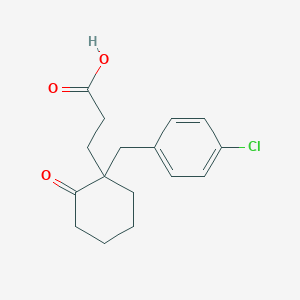
1-(p-Chlorobenzyl)-2-oxocyclohexanepropionic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
P-Cl-OCPP is a novel compound that was first synthesized in the early 2000s. It belongs to the class of nonsteroidal anti-inflammatory drugs (NSAIDs) and has been shown to have potential as an analgesic, anti-inflammatory, and anti-cancer agent. Despite its promising therapeutic properties, the exact mechanism of action and physiological effects of p-Cl-OCPP are still being investigated.
Mecanismo De Acción
The exact mechanism of action of p-Cl-OCPP is still being investigated. However, it is thought to work by inhibiting the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in inflammation and pain. By inhibiting COX-2, p-Cl-OCPP may reduce inflammation and pain in various conditions.
Efectos Bioquímicos Y Fisiológicos
P-Cl-OCPP has been shown to have several biochemical and physiological effects. In addition to its anti-inflammatory and anti-cancer effects, it has also been shown to have antioxidant properties, reducing oxidative stress and damage in cells. Furthermore, p-Cl-OCPP has been shown to have neuroprotective effects, protecting neurons from damage and death.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using p-Cl-OCPP in lab experiments is its broad therapeutic potential. Its anti-inflammatory, anti-cancer, and neuroprotective properties make it a promising candidate for further research. However, one limitation of using p-Cl-OCPP is its relatively low solubility in water, which may make it difficult to administer in certain experiments.
Direcciones Futuras
There are several future directions for research on p-Cl-OCPP. One area of interest is its potential use as a therapeutic agent for neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of interest is its potential use as an anti-cancer agent, particularly in combination with other chemotherapy drugs. Additionally, more research is needed to fully understand the mechanism of action and physiological effects of p-Cl-OCPP.
Métodos De Síntesis
The synthesis method for p-Cl-OCPP involves the reaction of p-chlorobenzyl chloride with 2-oxocyclohexanecarboxylic acid in the presence of a base and a solvent. The resulting compound is then purified and characterized using various analytical techniques such as nuclear magnetic resonance (NMR) spectroscopy and high-performance liquid chromatography (HPLC).
Aplicaciones Científicas De Investigación
P-Cl-OCPP has been the subject of several scientific studies due to its potential use as a therapeutic agent. One study found that p-Cl-OCPP had anti-inflammatory effects in a rat model of arthritis, reducing inflammation and joint damage. Another study showed that p-Cl-OCPP had anti-cancer properties, inhibiting the growth of breast cancer cells in vitro. These findings suggest that p-Cl-OCPP may have broad therapeutic applications.
Propiedades
Número CAS |
1770-35-0 |
|---|---|
Nombre del producto |
1-(p-Chlorobenzyl)-2-oxocyclohexanepropionic acid |
Fórmula molecular |
C16H19ClO3 |
Peso molecular |
294.77 g/mol |
Nombre IUPAC |
3-[1-[(4-chlorophenyl)methyl]-2-oxocyclohexyl]propanoic acid |
InChI |
InChI=1S/C16H19ClO3/c17-13-6-4-12(5-7-13)11-16(10-8-15(19)20)9-2-1-3-14(16)18/h4-7H,1-3,8-11H2,(H,19,20) |
Clave InChI |
ZMIMBMNDYGVAFX-UHFFFAOYSA-N |
SMILES |
C1CCC(C(=O)C1)(CCC(=O)O)CC2=CC=C(C=C2)Cl |
SMILES canónico |
C1CCC(C(=O)C1)(CCC(=O)O)CC2=CC=C(C=C2)Cl |
Sinónimos |
3-[1-[(4-chlorophenyl)methyl]-2-oxo-cyclohexyl]propanoic acid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



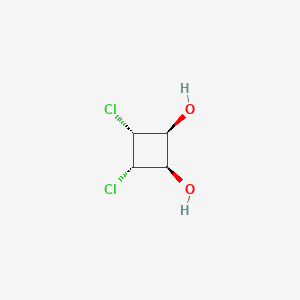
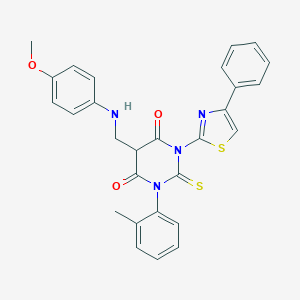
![5-Fluorobenzo[d]thiazole](/img/structure/B161262.png)
![(3R,4aS,7R,8R,8aS)-3,4'-dihydroxy-4,4,6',7,8a-pentamethylspiro[2,3,4a,5,6,7-hexahydro-1H-naphthalene-8,2'-3H-1-benzofuran]-7'-carbaldehyde](/img/structure/B161263.png)
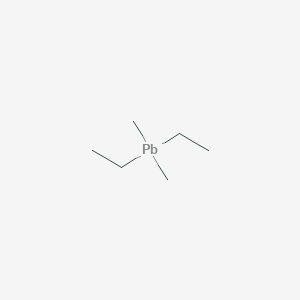
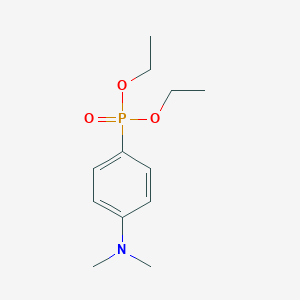
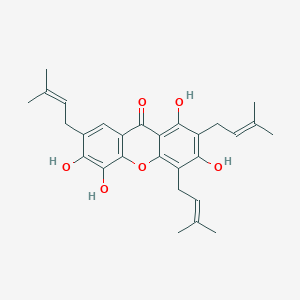
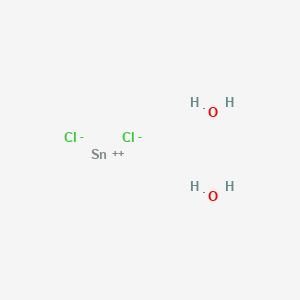

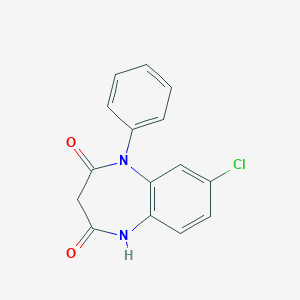
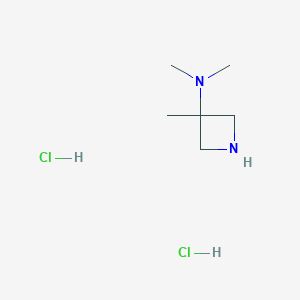
![4-Phenylnaphtho[2,3-c]furan-1,3-dione](/img/structure/B161291.png)
